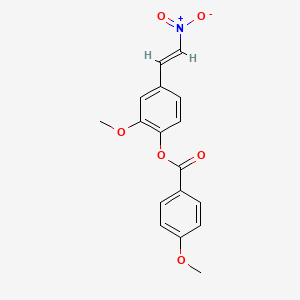

![molecular formula C18H23N3O4S B5561210 1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5561210.png)

1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of complex molecules similar to the specified compound often involves multistep chemical reactions, starting from simpler building blocks. For instance, the synthesis of asymmetric (cyclopentadienyl)(ene-1,2-dithiolate)cobalt(III) complexes containing various units has been explored through methods characterized by elemental analysis, NMR, mass spectrometry, and X-ray crystallography, providing insights into the redox properties and structure-function relationships of these compounds (Dicks et al., 2015).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques have been instrumental in understanding the structural configurations, bonding patterns, and electron distribution within molecules, contributing significantly to the knowledge of their chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving complex molecules can include substitution reactions, redox reactions, and cyclization processes. The study of such reactions, as well as the properties that arise from them, is crucial for understanding the chemical's functionality and potential applications. For example, the redox behavior and UV/Vis properties of asymmetric cobalt(III) complexes have been investigated, revealing the nature of redox-active orbitals and their potential in catalytic processes (Dicks et al., 2015).

Applications De Recherche Scientifique

Synthetic Pathways and Molecular Docking Studies A notable research pathway involves the synthesis of novel pyridine and fused pyridine derivatives, starting from specific hydrazinyl-pyridine-carbonitrile compounds. These derivatives were treated with various reagents to afford triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. Molecular docking screenings towards GlcN-6-P synthase as the target protein showed moderate to good binding energies, suggesting potential applications in medicinal chemistry for antimicrobial and antioxidant activities (Flefel et al., 2018).

Antimicrobial and Antitumor Activities Another aspect of research includes the microwave-assisted synthesis of new pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities. Compounds synthesized demonstrated significant activity, highlighting their potential in developing new therapeutic agents (El‐Borai et al., 2013).

Supramolecular Synthons in Crystal Engineering The study of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids reveals insights into self-assembly mechanisms in the crystal structures of pyridine and pyrazine monocarboxylic acids. This research could inform future crystal engineering strategies (Vishweshwar et al., 2002).

Stereospecific Synthesis of Pyrrolidines Exploring the 1,3-dipolar cycloadditions to sugar-derived enones offers a pathway to enantiomerically pure pyrrolidines, providing a foundation for the synthesis of complex organic molecules with specific stereochemistry (Oliveira Udry et al., 2014).

Unique Derivatives with Antioxidant and Cytotoxic Activities Research into the isolation of unique pyrano[4,3-c][2]benzopyran-1,6-dione derivatives from the fungus Phellinus igniarius, which demonstrated antioxidant activity and moderate selective cytotoxic activities, underscores the potential of natural compounds in drug discovery (Wang et al., 2005).

Redox Properties of Cobalt(III) Complexes The synthesis and investigation of redox properties of asymmetric cobalt(III) complexes, revealing insights into the redox-active orbitals, could influence the development of new materials and catalysts (Dicks et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[4-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-19-9-10-21(16-12-26(24,25)11-15(16)19)18(23)13-4-6-14(7-5-13)20-8-2-3-17(20)22/h4-7,15-16H,2-3,8-12H2,1H3/t15-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPFGGTUACTXGE-CVEARBPZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)N4CCCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]phenyl]pyrrolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

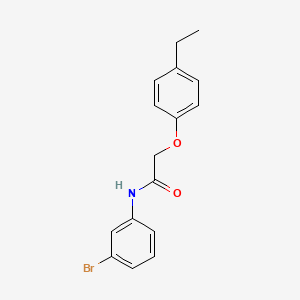

![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5561131.png)

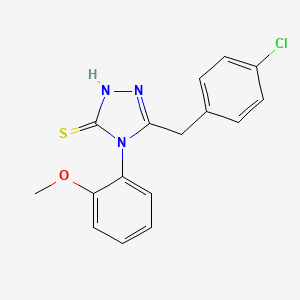

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methoxybenzamide](/img/structure/B5561138.png)

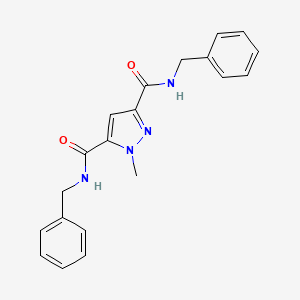

![2-chloro-5-{[(cyclohexylamino)carbonyl]amino}benzoic acid](/img/structure/B5561144.png)

![2,5-dimethoxybenzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime](/img/structure/B5561151.png)

![3-{[(3,4-dimethylphenyl)thio]methyl}benzoic acid](/img/structure/B5561159.png)

![6-(2-chlorophenyl)-N-(2-fluoroethyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5561175.png)

![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5561198.png)

![3-(1-methylbutyl)-8-[4-(1H-tetrazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561202.png)

![N-[4-(3-amino-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5561212.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)